molecular formula C11H15FO B7937677 2-(3-Fluoro-5-methylphenyl)-2-butanol CAS No. 1379363-45-7

2-(3-Fluoro-5-methylphenyl)-2-butanol

Cat. No.: B7937677
CAS No.: 1379363-45-7
M. Wt: 182.23 g/mol
InChI Key: OSJOLBBFFKSHNR-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)-2-butanol is an organic compound that belongs to the class of fluorinated aromatic alcohols. The presence of a fluorine atom and a methyl group on the aromatic ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)-2-butanol typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: -10°C to 0°C for the Grignard reaction, followed by room temperature for hydrolysis

    Reagents: 3-fluoro-5-methylbenzaldehyde, ethylmagnesium bromide, water, and acid for hydrolysis

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)-2-butanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction of the aromatic ring or the hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF

Major Products Formed

    Oxidation: 2-(3-Fluoro-5-methylphenyl)-2-butanone

    Reduction: 2-(3-Fluoro-5-methylphenyl)-2-butane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluoro-5-methylphenyl)-2-butanone: The oxidized form of the compound, with similar but distinct chemical properties.

    2-(3-Fluoro-5-methylphenyl)-2-butane: The reduced form, lacking the hydroxyl group.

    3-Fluoro-5-methylbenzaldehyde: The precursor in the synthesis of 2-(3-Fluoro-5-methylphenyl)-2-butanol.

Uniqueness

This compound is unique due to the combination of the fluorine atom and the hydroxyl group on the aromatic ring, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(3-fluoro-5-methylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-4-11(3,13)9-5-8(2)6-10(12)7-9/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJOLBBFFKSHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC(=C1)C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241521
Record name Benzenemethanol, α-ethyl-3-fluoro-α,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379363-45-7
Record name Benzenemethanol, α-ethyl-3-fluoro-α,5-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379363-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-ethyl-3-fluoro-α,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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